molecular formula C8H17NO B1414972 4-[Methyl(propan-2-yl)amino]butan-2-one CAS No. 5843-24-3

4-[Methyl(propan-2-yl)amino]butan-2-one

Cat. No. B1414972
CAS RN: 5843-24-3
M. Wt: 143.23 g/mol
InChI Key: JRSKFKZAKLAAMS-UHFFFAOYSA-N
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Description

“4-[Methyl(propan-2-yl)amino]butan-2-one” is a chemical compound with the CAS Number: 5843-24-3 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 4-[isopropyl (methyl)amino]-2-butanone .


Synthesis Analysis

The synthesis of methiopropamine, a compound structurally related to methamphetamine and similar to “4-[Methyl(propan-2-yl)amino]butan-2-one”, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The InChI code for “4-[Methyl(propan-2-yl)amino]butan-2-one” is 1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3 . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“4-[Methyl(propan-2-yl)amino]butan-2-one” is a liquid at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Baeva et al. (2020) explored the condensation of propan-2-one with formaldehyde and propane-2-thiol, resulting in compounds like 4-[(propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one, showing the potential for complex chemical synthesis involving similar compounds (Baeva, Nugumanov, Biktasheva, & Safiullin, 2020).
  • Flavour Chemistry :

    • In the food industry, Smit, Engels, & Smit (2009) discussed branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for flavor in various food products. This study highlights the importance of similar compounds in flavor formation in foods (Smit, Engels, & Smit, 2009).
  • Pharmacological Properties :

    • Busi, Peddikotla, Upadyayula, & Yenamandra (2009) isolated bioactive secondary metabolites from Aspergillus gorakhpurensis, including a compound structurally similar to 4-[Methyl(propan-2-yl)amino]butan-2-one. This compound demonstrated strong inhibitory activity against bacteria and fungi, indicating potential antimicrobial properties (Busi, Peddikotla, Upadyayula, & Yenamandra, 2009).
  • Fungicidal Activity :

    • Tian, Gao, Peng, Zhang, Zhao, & Liu (2022) studied isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers for their fungicidal activities, particularly against Phytophthora capsici. The research highlights the use of similar compounds in agricultural applications (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2022).
  • Photopolymerization :

    • Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier (2010) proposed a novel alkoxyamine bearing a chromophore group for use in photopolymerization. This research provides insights into the potential of similar compounds in photoinitiated chemical processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
  • Thermodynamics in Chemical Mixing :

    • Idrissi & Jedlovszky (2018) investigated the mixing thermodynamics of primary alkanolamines with water, providing valuable data on the behavior of similar compounds in solutions (Idrissi & Jedlovszky, 2018).
  • Enzymatic Oxidation :

    • Bell, Stevenson, Boyd, Campbell, Riddle, Orton, & Wong (2002) engineered cytochrome P450cam to oxidize gaseous alkanes like butane and propane to alcohols. This study provides a perspective on biotechnological applications involving enzymatic reactions with similar compounds (Bell, Stevenson, Boyd, Campbell, Riddle, Orton, & Wong, 2002).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H315, H318, H335 . These indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[methyl(propan-2-yl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKFKZAKLAAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(propan-2-yl)amino]butan-2-one

CAS RN

5843-24-3
Record name 4-[methyl(propan-2-yl)amino]butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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